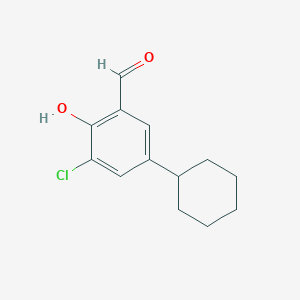

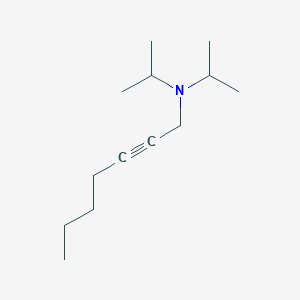

![molecular formula C21H15N3O3S B12007915 (2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione CAS No. 606956-44-9](/img/structure/B12007915.png)

(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物(2E)-2-[2-(アリルオキシ)ベンジリデン]-6-フェニル-7H-[1,3]チアゾロ[3,2-B][1,2,4]トリアジン-3,7(2H)-ジオン は、チアゾロ[3,2-B][1,2,4]トリアジン誘導体の一種である複雑な有機分子です。これらの化合物は、その多様な生物活性と医薬品化学における潜在的な用途で知られています。この化合物の構造には、チアゾロ[3,2-B][1,2,4]トリアジンコアが含まれており、これはフェニル基とアリルオキシベンジリデン部分と融合しており、その独自の化学的特性に貢献しています。

準備方法

合成経路と反応条件

(2E)-2-[2-(アリルオキシ)ベンジリデン]-6-フェニル-7H-[1,3]チアゾロ[3,2-B][1,2,4]トリアジン-3,7(2H)-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下が含まれます。

-

チアゾロ[3,2-B][1,2,4]トリアジンコアの形成

- 2-アミノチアゾールなどの適切な前駆体から開始し、ヒドラジン誘導体との環化反応により、チアゾロ[3,2-B][1,2,4]トリアジンコアを形成します。

- 反応条件は、通常、酢酸などの触媒の存在下で、還流下で加熱することを伴います。

-

フェニル基の導入

- フェニル基は、ベンゾイルクロリドと塩化アルミニウム触媒を用いたフリーデル・クラフツアシル化反応によって導入できます。

-

アリルオキシベンジリデン部分の付加

- 最後のステップでは、中間体を2-(アリルオキシ)ベンズアルデヒドと塩基性条件下で縮合させます。通常、エタノールなどの有機溶媒中で、水酸化ナトリウムまたは炭酸カリウムを使用します。

工業生産方法

この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路の最適化を必要とする可能性があります。これには、反応条件のより良い制御のための連続フロー反応器の使用、および工業需要を満たすためのプロセスの規模拡大が含まれる可能性があります。

化学反応の分析

反応の種類

-

酸化

- この化合物は、特にアリルオキシ基で酸化反応を起こす可能性があり、エポキシドまたはその他の酸化誘導体を形成します。

-

還元

- 還元反応は、ベンジリデン部分を標的にし、ベンジル基に変換することができます。

-

置換

- 求核置換反応は、アリルオキシ基で起こり、アリル基を他の求核剤で置き換えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

置換: アミン、チオール、ハロゲン化物などの求核剤を、塩基性または酸性条件下で使用できます。

主な生成物

酸化: エポキシドまたはヒドロキシル化誘導体。

還元: ベンジル誘導体。

置換: 使用した求核剤に応じて、様々な置換ベンジリデン誘導体。

科学研究の用途

化学

触媒: この化合物は、配位化学における配位子として作用し、有機反応の触媒として使用できる遷移金属との錯体を形成することができます。

生物学

抗菌活性: チアゾロ[3,2-B][1,2,4]トリアジン誘導体は、抗菌剤としての可能性を示しており、この化合物は同様の特性を示す可能性があります。

医学

抗癌活性: 予備研究によると、類似の構造を持つ化合物は癌細胞の増殖を阻害する可能性があり、この化合物は癌治療におけるさらなる調査の対象となっています。

産業

材料科学: この化合物のユニークな構造は、特定の電子特性または光学特性を持つ新材料の開発のために探求することができます。

科学的研究の応用

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Biology

Antimicrobial Activity: Thiazolo[3,2-B][1,2,4]triazine derivatives have shown potential as antimicrobial agents, and this compound may exhibit similar properties.

Medicine

Anticancer Activity: Preliminary studies suggest that compounds with similar structures can inhibit the growth of cancer cells, making this compound a candidate for further investigation in cancer therapy.

Industry

Material Science: The unique structure of this compound can be explored for the development of new materials with specific electronic or optical properties.

作用機序

(2E)-2-[2-(アリルオキシ)ベンジリデン]-6-フェニル-7H-[1,3]チアゾロ[3,2-B][1,2,4]トリアジン-3,7(2H)-ジオンの正確な作用機序は完全には解明されていません。 これは、複数の官能基を通じて、酵素や受容体を含む様々な分子標的に作用すると考えられています。チアゾロ[3,2-B][1,2,4]トリアジンコアは、DNAやタンパク質と相互作用し、それらの正常な機能を阻害し、抗菌活性や抗癌活性などの生物学的効果をもたらす可能性があります。

類似の化合物との比較

類似の化合物

- (2E)-2-[2-(メトキシ)ベンジリデン]-6-フェニル-7H-[1,3]チアゾロ[3,2-B][1,2,4]トリアジン-3,7(2H)-ジオン

- (2E)-2-[2-(エトキシ)ベンジリデン]-6-フェニル-7H-[1,3]チアゾロ[3,2-B][1,2,4]トリアジン-3,7(2H)-ジオン

独自性

(2E)-2-[2-(アリルオキシ)ベンジリデン]-6-フェニル-7H-[1,3]チアゾロ[3,2-B][1,2,4]トリアジン-3,7(2H)-ジオンにおけるアリルオキシ基の存在は、メトキシ体およびエトキシ体との区別となります。このアリルオキシ基は、メトキシ基またはエトキシ基では不可能な重合または架橋などのユニークな化学反応に関与することができます。これは、材料科学や触媒における用途において、この化合物を特に興味深いものにします。

類似化合物との比較

Similar Compounds

- (2E)-2-[2-(Methoxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione

- (2E)-2-[2-(Ethoxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The presence of the allyloxy group in (2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione distinguishes it from its methoxy and ethoxy analogs. This allyloxy group can participate in unique chemical reactions, such as polymerization or cross-linking, which are not possible with the methoxy or ethoxy groups. This makes the compound particularly interesting for applications in material science and catalysis.

特性

CAS番号 |

606956-44-9 |

|---|---|

分子式 |

C21H15N3O3S |

分子量 |

389.4 g/mol |

IUPAC名 |

(2E)-6-phenyl-2-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |

InChI |

InChI=1S/C21H15N3O3S/c1-2-12-27-16-11-7-6-10-15(16)13-17-20(26)24-21(28-17)22-19(25)18(23-24)14-8-4-3-5-9-14/h2-11,13H,1,12H2/b17-13+ |

InChIキー |

MLRDGNBMIMQOPJ-GHRIWEEISA-N |

異性体SMILES |

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |

正規SMILES |

C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

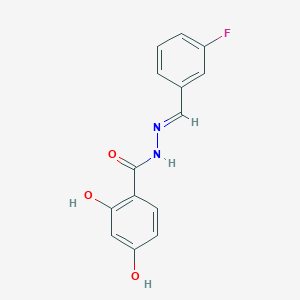

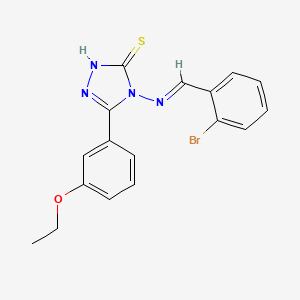

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)

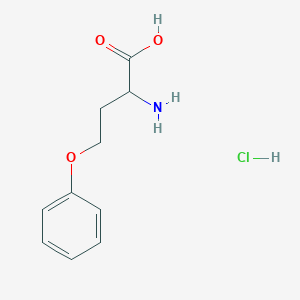

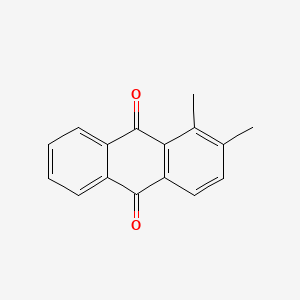

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)

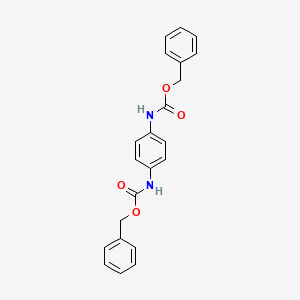

![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)

![4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007887.png)

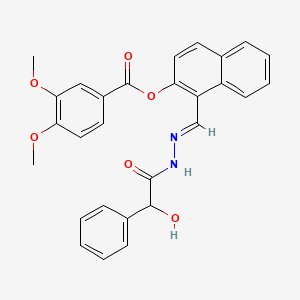

![[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007908.png)